5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a benzimidazole moiety linked to a thiazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of benzimidazole derivatives with thiazolone precursors. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate aldehydes in the presence of a base such as potassium hydroxide . The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazolone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. For instance, it can bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . This mechanism is similar to that of other benzimidazole derivatives, which are known to interfere with cellular processes by targeting specific proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like carbendazim and albendazole share structural similarities and exhibit similar biological activities.
Thiazolone derivatives: These compounds also possess a thiazolone moiety and are studied for their diverse biological activities.
Uniqueness
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combined benzimidazole and thiazolone structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit multiple modes of action compared to its individual components.
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-ethyl-4-hydroxy-1,3-thiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-2-16-12(17)10(19-13(16)18)7-11-14-8-5-3-4-6-9(8)15-11/h3-7,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYBLOLGPZNKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163495 | |
Record name | 5-(1H-Benzimidazol-2-ylmethylene)-3-ethyl-2-thioxo-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385377-43-5 | |
Record name | 5-(1H-Benzimidazol-2-ylmethylene)-3-ethyl-2-thioxo-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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